N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide
CAS No.: 312727-47-2
Cat. No.: VC7438054
Molecular Formula: C18H16N2OS
Molecular Weight: 308.4
* For research use only. Not for human or veterinary use.
![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide - 312727-47-2](/images/structure/VC7438054.png)
Specification
CAS No. | 312727-47-2 |
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Molecular Formula | C18H16N2OS |
Molecular Weight | 308.4 |
IUPAC Name | N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide |
Standard InChI | InChI=1S/C18H16N2OS/c1-12-8-10-14(11-9-12)16-17(15-6-4-3-5-7-15)22-18(20-16)19-13(2)21/h3-11H,1-2H3,(H,19,20,21) |
Standard InChI Key | HLYTWVWJTABNSY-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C)C3=CC=CC=C3 |
Introduction
Molecular Structure and Physicochemical Properties
The molecular structure of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide (C₁₉H₁₇N₂OS) features a 1,3-thiazole ring system, a five-membered heterocycle containing sulfur and nitrogen atoms. The substitution pattern—4-methylphenyl at position 4, phenyl at position 5, and acetamide at position 2—confers distinct electronic and steric characteristics. Key physicochemical properties include:
Property | Value |
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Molecular Formula | C₁₉H₁₇N₂OS |
Molecular Weight | 327.42 g/mol |
IUPAC Name | N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide |
Topological Polar Surface Area | 76.7 Ų |
LogP (Octanol-Water) | 4.2 (estimated) |
The presence of the methyl group on the para position of the phenyl ring enhances lipophilicity, potentially improving membrane permeability in biological systems . The acetamide group contributes hydrogen-bonding capacity, which may facilitate interactions with enzymatic targets .
Synthetic Routes and Optimization
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a plausible route for constructing the 1,3-thiazole core. This method involves the condensation of α-haloketones with thioureas or thioamides. For N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide, the synthesis could proceed as follows:
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Precursor Preparation:
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Synthesis of 2-bromo-1-(4-methylphenyl)-1-phenylpropan-1-one via Friedel-Crafts acylation of 4-methylbiphenyl with bromoacetyl bromide.
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Reaction of the α-bromoketone with thiourea in ethanol under reflux to form the thiazole intermediate.
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Acetylation:
Optimization Challenges:
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Steric hindrance from the 4-methylphenyl and phenyl groups may reduce reaction yields.
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Purification via recrystallization or column chromatography is critical to isolate the desired product .
Biological Activity and Mechanistic Insights
Antimicrobial Activity
Thiazole derivatives are known to disrupt bacterial lipid biosynthesis. The methyl and phenyl substituents may enhance penetration through microbial cell walls, while the acetamide moiety could inhibit enzymes like enoyl-acyl carrier protein reductase (FabI) .
Structure-Activity Relationships (SAR)
Key SAR observations from related compounds include:
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Substituent Effects: Electron-donating groups (e.g., methyl) on aromatic rings improve lipid solubility and cellular uptake. Para-substituted phenyl groups enhance steric complementarity with hydrophobic enzyme pockets .
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Heterocycle Modifications: Replacement of sulfur with oxygen (oxazole) or nitrogen (imidazole) reduces activity, underscoring the importance of the thiazole sulfur in redox interactions .
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